8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-
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Overview
Description
8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-: is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(4-chlorophenyl)-8-methyl-1,4-dihydro-8H-1,2,4a,6,8,9-hexaazafluorene-5,7-dione
- 1-Acetyl-4-ethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-8H-1,2,4a,6,8,9-hexaazafluorene-5,7-dione
- 3-(4-chlorophenyl)-1-(2-hydroxyethyl)-6,8-dimethyl-1,4-dihydro-8H-1,2,4a,6,8,9-hexaazafluorene-5,7-dione
Uniqueness
8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- stands out due to its specific substituents, which can significantly influence its chemical properties and biological activity. The presence of diethyl and dimethyl groups, along with a phenyl ring, provides unique steric and electronic effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,4-diethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H22N6O2/c1-5-13-14(12-10-8-7-9-11-12)21-24(6-2)18-20-16-15(25(13)18)17(26)23(4)19(27)22(16)3/h7-11,13H,5-6H2,1-4H3 |
InChI Key |
DAFARFASMXFSNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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